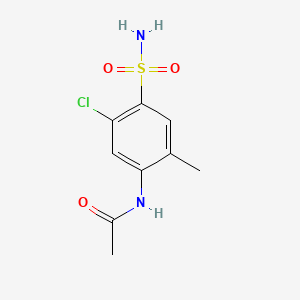

N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3S/c1-5-3-9(16(11,14)15)7(10)4-8(5)12-6(2)13/h3-4H,1-2H3,(H,12,13)(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZLMFBWGLETNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679708 | |

| Record name | N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17560-53-1 | |

| Record name | N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17560-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide (CAS 17560-53-1)

Introduction

N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide, registered under CAS number 17560-53-1, is a substituted acetanilide-sulfonamide compound.[1][2] While not an active pharmaceutical ingredient (API) itself, it holds significant importance for researchers, medicinal chemists, and drug development professionals. Its primary relevance stems from its close structural relationship to Metolazone, a quinazoline-based diuretic.[3][4][5] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, robust analytical methodologies for characterization, and its principal applications as a key chemical intermediate and reference standard in pharmaceutical research and development.

Section 1: Physicochemical and Computational Properties

The fundamental identity and behavior of a chemical entity are defined by its physical and chemical properties. These parameters are critical for designing synthetic routes, developing analytical methods, and understanding its potential disposition.

Core Chemical Properties

The key identifying and physical properties of this compound are summarized below. The high melting point is characteristic of a stable, crystalline solid with strong intermolecular interactions, likely hydrogen bonding mediated by the amide and sulfonamide groups.

| Property | Value | Source(s) |

| CAS Number | 17560-53-1 | [1][2][3][6] |

| Molecular Formula | C₉H₁₁ClN₂O₃S | [1][2][3] |

| Molecular Weight | 262.71 g/mol | [1][3] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide, 5-Chloro-2-methyl-4-sulfamoylacetanilide | [1][2] |

| Melting Point | >265 °C | [2] |

| SMILES | CC1=CC(=C(C=C1NC(=O)C)Cl)S(=O)(=O)N | [1] |

| InChIKey | NFZLMFBWGLETNR-UHFFFAOYSA-N | [2] |

Molecular Structure

The structure combines a chloro- and methyl-substituted aniline core, which is N-acetylated to form the acetamide, and further substituted with a sulfonamide group. This arrangement of functional groups is pivotal to its utility in synthesis.

Experimental Protocol: Synthesis

This protocol is designed to be self-validating through in-process monitoring and a straightforward workup procedure to yield a high-purity product.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 10.0 g of 4-amino-5-chloro-2-methylbenzenesulfonamide in 50 mL of glacial acetic acid.

-

Reagent Addition: While stirring, carefully add 1.2 equivalents of acetic anhydride to the suspension. The choice of a slight excess of acetic anhydride ensures the complete conversion of the starting amine.

-

Heating and Monitoring: Heat the reaction mixture to 80-90°C and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50:50 Ethyl Acetate:Hexane. The disappearance of the starting material spot indicates reaction completion.

-

Workup and Isolation: After cooling to room temperature, slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a white solid. This step is crucial as the product is poorly soluble in water, while the acetic acid and excess anhydride are quenched and diluted.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7) to remove any residual acetic acid.

-

Drying: Dry the purified solid in a vacuum oven at 60-70°C to a constant weight.

Purification

For most applications, the product obtained from this protocol will be of high purity (>98%). [1]For applications requiring ultra-high purity, recrystallization from a suitable solvent system, such as an ethanol/water mixture, is recommended. The solid is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity persists, followed by slow cooling to induce crystallization.

Section 3: Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and integrity of the synthesized compound. A multi-pronged approach using chromatography and spectroscopy provides irrefutable evidence.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is ideal for this molecule due to its moderate polarity.

Workflow for HPLC Analysis

Detailed HPLC Method Parameters:

-

Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acidifier ensures sharp peak shapes by suppressing the ionization of residual silanols on the column.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 30% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 254 nm.

-

Column Temperature: 30°C.

This method provides a robust system to separate the target compound from potential impurities, such as the unreacted starting material or hydrolysis products. Purity is typically reported as a percentage based on the relative peak area.

Structural Confirmation by Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons: a singlet for the acetamide methyl group (CH₃-C=O), a singlet for the aromatic methyl group (Ar-CH₃), distinct signals in the aromatic region for the two non-equivalent aromatic protons, a broad singlet for the amide proton (NH), and another broad singlet for the two sulfonamide protons (NH₂). [7][8]* ¹³C NMR: The carbon NMR would confirm the presence of nine unique carbon atoms, including signals for the two methyl carbons, the carbonyl carbon of the amide, and the six distinct aromatic carbons. [8][9] Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. Using electrospray ionization (ESI), the analysis should reveal a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 263.71 and potentially a sodium adduct [M+Na]⁺. The characteristic isotopic pattern for a molecule containing one chlorine atom (a ~3:1 ratio of M to M+2 peaks) would provide definitive confirmation of the elemental composition.

Section 4: Applications in Research and Development

The utility of this compound is centered on its role as a sophisticated building block and analytical standard.

-

Synthetic Intermediate: Its primary application is as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. [2][10]The functional groups (amide, sulfonamide, and chloro-substituent) offer multiple handles for further chemical modification.

-

Reference Standard: In the manufacturing of the diuretic Metolazone, this compound can serve as a critical reference standard for process-related impurities or degradation products. Regulatory agencies require the identification and quantification of such impurities, making pure standards essential for method validation and quality control.

-

Medicinal Chemistry Research: The sulfonamide moiety is a well-known pharmacophore present in many classes of drugs, including diuretics, antibacterials, and anticancer agents. [11]This compound can serve as a scaffold or starting point for the development of new chemical entities in drug discovery programs exploring the structure-activity relationships (SAR) of sulfonamide-containing molecules. [7][12]

Section 5: Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with any research chemical.

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, with a recommended temperature of 2-8°C for long-term stability. [1][6]* Handling: Use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of any dust. Avoid contact with skin, eyes, and clothing. [4][13]* First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes. If inhaled, move to fresh air. If ingested, seek immediate medical attention. [5][13]

Conclusion

This compound (CAS 17560-53-1) is a specialized chemical of high value to the pharmaceutical and chemical research sectors. While its direct biological activity is not its primary feature, its role as a synthetic precursor and an analytical reference standard is indispensable. A thorough understanding of its physicochemical properties, coupled with robust protocols for its synthesis and characterization, enables researchers and developers to utilize this molecule effectively and safely in their pursuit of new medicines and chemical innovations.

References

-

This compound . Pharmaffiliates. [Link]

-

Metolazone Material Safety Data Sheet . Cole-Parmer. [Link]

-

New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies . PubMed Central, National Institutes of Health. [Link]

-

Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies . PubMed Central, National Institutes of Health. [Link]

-

Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives . Scholars Research Library. [Link]

-

Separation of Acetamide, N-(5-chloro-2-hydroxyphenyl)- on Newcrom R1 HPLC column . SIELC Technologies. [Link]

-

New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation . PubMed Central, National Institutes of Health. [Link]

-

Preparation of 4-acetamidobenzenesulfonamide . PrepChem.com. [Link]

-

N-[4-({(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}sulfonyl)phenyl]acetamide 13C NMR . SpectraBase. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. echemi.com [echemi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. fishersci.es [fishersci.es]

- 5. fishersci.com [fishersci.com]

- 6. bldpharm.com [bldpharm.com]

- 7. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. Buy N-(5-chloro-4-fluoro-2-methylphenyl)acetamide | 1434142-01-4 [smolecule.com]

- 11. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

"synthesis of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide"

An In-depth Technical Guide to the Synthesis of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive and in-depth overview of a reliable synthetic route to this compound, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry. The synthesis is presented with a focus on the underlying chemical principles, optimization of reaction conditions, and detailed, step-by-step protocols. The guide emphasizes safety, efficiency, and validation at each stage of the process, reflecting field-proven insights and best practices in synthetic organic chemistry.

Introduction and Strategic Overview

This compound, also known as 4-acetamido-2-chloro-5-methylbenzenesulfonamide, is a pivotal building block in the synthesis of a range of biologically active molecules. Its structural features, including the sulfonamide group, a chlorinated aromatic ring, and an acetamido moiety, make it a versatile precursor for targeting various biological pathways.

The synthetic strategy detailed herein has been designed for robustness, scalability, and high purity of the final product. The chosen pathway commences with the readily available starting material, 2-chloro-5-methylaniline. The core of the synthesis involves a three-step sequence:

-

Protection of the Aniline: Acetylation of the amino group of 2-chloro-5-methylaniline to prevent unwanted side reactions and to direct the subsequent electrophilic substitution.

-

Regioselective Chlorosulfonation: Introduction of the sulfonyl chloride group at the position para to the activating methyl group.

-

Amination: Conversion of the sulfonyl chloride to the target sulfonamide.

This approach is both logical and efficient, as it controls the regiochemistry of the aromatic substitution reactions to yield the desired isomer in high purity.

Synthetic Workflow Diagram

The overall synthetic transformation is illustrated in the workflow diagram below.

Caption: A three-step synthesis of the target compound from 2-chloro-5-methylaniline.

Detailed Synthetic Procedures and Mechanistic Insights

Step 1: Acetylation of 2-chloro-5-methylaniline

Objective: To protect the amine functionality as an acetamide. This is a critical first step as the acetamido group is a moderately activating, ortho-, para-director, which will influence the regioselectivity of the subsequent chlorosulfonation step. Furthermore, this protection prevents the free amine from reacting with the chlorosulfonic acid in the next step.

Reaction: 2-chloro-5-methylaniline + Acetic Anhydride → N-(2-chloro-5-methylphenyl)acetamide

Experimental Protocol:

-

To a solution of 2-chloro-5-methylaniline (1.0 eq) in a suitable solvent such as glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water with stirring.

-

The precipitated solid product, N-(2-chloro-5-methylphenyl)acetamide, is collected by filtration, washed with water until neutral, and dried.

Causality and Insights:

-

The use of acetic anhydride is a standard and efficient method for the acetylation of anilines.

-

The reaction is typically exothermic, and for larger scale preparations, cooling might be necessary during the addition of acetic anhydride.

-

The product precipitates upon quenching with water, which allows for a simple and effective isolation procedure.

Step 2: Chlorosulfonation of N-(2-chloro-5-methylphenyl)acetamide

Objective: To introduce a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. The position of this electrophilic aromatic substitution is directed by the existing substituents. The acetamido and methyl groups are both ortho-, para-directing. The position para to the strongly activating methyl group and ortho to the acetamido group is the most electronically enriched and sterically accessible, leading to the desired regiochemistry.

Reaction: N-(2-chloro-5-methylphenyl)acetamide + Chlorosulfonic Acid → 4-acetamido-2-chloro-5-methylbenzenesulfonyl chloride

Experimental Protocol:

-

In a flask equipped with a dropping funnel and a gas trap, cool chlorosulfonic acid (5.0 eq) to 0-5 °C in an ice bath.

-

Add N-(2-chloro-5-methylphenyl)acetamide (1.0 eq) portion-wise to the cooled chlorosulfonic acid, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-3 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The solid product, 4-acetamido-2-chloro-5-methylbenzenesulfonyl chloride, will precipitate.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

Trustworthiness and Safety:

-

Chlorosulfonic acid is a highly corrosive and reactive reagent that reacts violently with water, releasing toxic HCl gas. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

The slow, portion-wise addition of the acetamide to the acid at low temperature is crucial to control the exothermic reaction.

-

The quenching step on ice must be performed slowly and carefully to manage the highly exothermic reaction between the excess chlorosulfonic acid and water.

Step 3: Amination of 4-acetamido-2-chloro-5-methylbenzenesulfonyl chloride

Objective: To convert the sulfonyl chloride intermediate into the final sulfonamide product through nucleophilic substitution with ammonia.

Reaction: 4-acetamido-2-chloro-5-methylbenzenesulfonyl chloride + NH₄OH → this compound

Experimental Protocol:

-

Add the crude 4-acetamido-2-chloro-5-methylbenzenesulfonyl chloride (1.0 eq) portion-wise to a stirred, cooled (0-5 °C) solution of concentrated ammonium hydroxide (excess).

-

Stir the resulting suspension at a low temperature for 30 minutes and then allow it to warm to room temperature, continuing to stir for an additional 1-2 hours.

-

The solid product is collected by filtration.

-

To purify, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

-

Dry the purified this compound to a constant weight.

Causality and Insights:

-

The use of excess ammonium hydroxide drives the reaction to completion and neutralizes the HCl byproduct.

-

Maintaining a low temperature during the initial addition helps to control the exothermicity of the reaction.

-

Recrystallization is a critical step for achieving high purity of the final product, which is often a requirement for pharmaceutical intermediates.

Quantitative Data Summary

The following table provides representative data for the synthesis, though actual results may vary based on reaction scale and specific conditions.

| Step | Starting Material | Reagent | Product | Molar Ratio (SM:Reagent) | Typical Yield |

| 1. Acetylation | 2-chloro-5-methylaniline | Acetic Anhydride | N-(2-chloro-5-methylphenyl)acetamide | 1 : 1.1 | >95% |

| 2. Chlorosulfonation | N-(2-chloro-5-methylphenyl)acetamide | Chlorosulfonic Acid | 4-acetamido-2-chloro-5-methylbenzenesulfonyl chloride | 1 : 5 | 80-90% |

| 3. Amination | 4-acetamido-2-chloro-5-methylbenzenesulfonyl chloride | Ammonium Hydroxide | This compound | 1 : excess | 85-95% |

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Melting Point: A sharp melting point is indicative of high purity.

-

¹H NMR Spectroscopy: To confirm the chemical structure by identifying the chemical shifts and integration of all protons.

-

¹³C NMR Spectroscopy: To confirm the carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amide and sulfonamide, the C=O stretch of the amide, and the S=O stretches of the sulfonamide.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Conclusion

The synthetic route described in this guide provides a reliable and efficient method for the preparation of this compound. By carefully controlling the reaction conditions and understanding the underlying chemical principles at each step, researchers can consistently obtain this valuable intermediate in high yield and purity. The protocols have been designed with safety and scalability in mind, making them suitable for both laboratory-scale synthesis and potential scale-up operations. Adherence to the detailed procedures and safety precautions is paramount for successful and safe execution.

References

-

Synthesis of this compound.

-

4-Acetamido-2-chloro-5-methylbenzenesulfonamide.

-

Preparation method of 4-acetamido-2-chloro-5-methyl benzenesulfonamide.

An In-depth Technical Guide to the Mechanism of Action of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the current understanding and proposed mechanism of action for the compound N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide (CAS No. 17560-53-1). While specific comprehensive studies on this molecule are limited, a robust mechanistic hypothesis can be formulated based on its documented antiangiogenic properties and a thorough structure-activity relationship (SAR) analysis of its constituent chemical moieties. This guide synthesizes available data with established principles in medicinal chemistry to propose that this compound likely exerts its antiangiogenic effects through the inhibition of key signaling pathways crucial for neovascularization, with vascular endothelial growth factor receptor 2 (VEGFR-2) and carbonic anhydrases (CAs) as probable primary targets. Detailed experimental protocols are provided to facilitate the validation of these proposed mechanisms.

Introduction and Molecular Profile

This compound is a sulfonamide-containing aromatic acetamide. Its chemical structure is characterized by a central phenyl ring substituted with a chloro, a methyl, a sulfamoyl, and an acetamide group.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 17560-53-1 |

| Molecular Formula | C₉H₁₁ClN₂O₃S |

| Molecular Weight | 262.71 g/mol |

| Synonyms | Acetamide, N-[4-(aminosulfonyl)-5-chloro-2-methylphenyl]-; 5-Chloro-2-methyl-4-sulfamoylacetanilide |

The convergence of the sulfonamide and acetamide functionalities on a substituted phenyl ring suggests a potential for diverse biological activities. Notably, this compound has been reported to exhibit antiangiogenic activity, with a half-maximal inhibitory concentration (IC₅₀) of 12 µM in a Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay. However, it is also noted to possess low metabolic stability. This guide will primarily focus on elucidating the potential mechanisms underpinning its antiangiogenic effects.

Proposed Mechanisms of Antiangiogenic Action

Based on the structural characteristics of this compound and the known pharmacology of related compounds, two primary, potentially interconnected, mechanisms of action are proposed: inhibition of receptor tyrosine kinases (RTKs) involved in angiogenesis, and inhibition of carbonic anhydrases.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

The vascular endothelial growth factor (VEGF) signaling pathway, particularly through its receptor VEGFR-2, is a critical regulator of angiogenesis.[1][2] Many small-molecule antiangiogenic agents function as ATP-competitive inhibitors of the VEGFR-2 tyrosine kinase domain.[3][4] The sulfonamide moiety is a key pharmacophore in a multitude of VEGFR-2 inhibitors.[3][5]

Structural Rationale for VEGFR-2 Inhibition:

-

The Sulfonamide Moiety: The sulfamoyl group (-SO₂NH₂) is a crucial hydrogen-bonding motif that can interact with key amino acid residues in the hinge region of the VEGFR-2 kinase domain, a common feature of type II kinase inhibitors.[5]

-

Aromatic Ring System: The substituted phenyl ring can occupy the hydrophobic pocket adjacent to the ATP-binding site. The chloro and methyl substituents contribute to the hydrophobicity and can influence the binding affinity and selectivity. Specifically, the 5-chloro substitution on an indolin-2-one scaffold has been shown to impact VEGFR-2 inhibitory activity.[3]

-

The Acetamide Group: The acetamide group can form additional hydrogen bonds with the protein backbone, further stabilizing the inhibitor-kinase complex.

The proposed binding mode involves the sulfonamide group anchoring the molecule in the hinge region, while the substituted phenyl ring and acetamide group engage in hydrophobic and hydrogen-bonding interactions within the active site, thereby preventing the phosphorylation of VEGFR-2 and inhibiting downstream signaling.

Caption: Proposed inhibition of the VEGFR-2 signaling pathway.

Inhibition of Carbonic Anhydrases (CAs)

Sulfonamides are the archetypal inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[6][7] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, a process that promotes tumor progression and angiogenesis.[8][9]

Structural Rationale for CA Inhibition:

-

The Sulfonamide Moiety: The unsubstituted sulfonamide group (-SO₂NH₂) is the key zinc-binding group. It coordinates to the Zn²⁺ ion in the active site of carbonic anhydrases, displacing the zinc-bound water molecule/hydroxide ion and thereby inhibiting the enzyme's catalytic activity.[7]

-

Substitutions on the Phenyl Ring: The acetamide, chloro, and methyl groups on the phenyl ring can interact with amino acid residues lining the active site cavity, influencing the inhibitor's affinity and isoform selectivity.

By inhibiting tumor-associated CAs, this compound could disrupt pH regulation in the tumor microenvironment, leading to an antiangiogenic effect.

Caption: Proposed inhibition of Carbonic Anhydrase IX.

Experimental Validation Protocols

To empirically validate the proposed mechanisms of action for this compound, a series of in vitro and cell-based assays are recommended.

VEGFR-2 Kinase Inhibition Assay

This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of VEGFR-2.

Methodology:

-

Reagents and Materials: Recombinant human VEGFR-2 kinase, ATP, poly(Glu, Tyr) 4:1 substrate, kinase buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the diluted compound or vehicle control. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

HUVEC Tube Formation Assay

This cell-based assay assesses the compound's ability to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

Methodology:

-

Reagents and Materials: HUVECs, endothelial cell growth medium, Matrigel®, 96-well plates, and an inverted microscope with imaging capabilities.

-

Procedure: a. Thaw Matrigel® on ice and coat the wells of a 96-well plate. Allow it to polymerize at 37°C. b. Harvest HUVECs and resuspend them in a basal medium containing various concentrations of this compound or a vehicle control. c. Seed the HUVECs onto the polymerized Matrigel®. d. Incubate for 4-18 hours at 37°C in a CO₂ incubator. e. Visualize and capture images of the tube-like structures.

-

Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Sources

- 1. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suppressing VEGF-A/VEGFR-2 Signaling Contributes to the Anti-Angiogenic Effects of PPE8, a Novel Naphthoquinone-Based Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]

- 7. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide: A Technical Guide for Drug Discovery Professionals

Foreword: Navigating the Landscape of Sulfonamide-Acetamide Bioactivity

The compound N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide emerges from a rich lineage of sulfonamide-containing molecules, a class of chemical entities that have profoundly impacted therapeutic medicine. While specific, direct research on this exact molecule is not extensively documented in publicly accessible literature, its structural motifs—a substituted phenyl ring bearing both a sulfonamide and an acetamide group—are hallmarks of a wide array of biologically active agents. This technical guide, therefore, leverages data from closely related analogs to construct a predictive framework for its potential biological activities and to provide robust methodological guidance for its investigation.

Researchers and drug development professionals are encouraged to view this document as a roadmap for unlocking the therapeutic potential of this compound. By understanding the established activities of its structural relatives, we can infer its likely mechanisms of action and design targeted experimental protocols to validate these hypotheses. The following sections will delve into the probable biological roles of this compound, focusing on diuretic, anticancer, and anti-inflammatory activities, which are prominent within this chemical class.

Part 1: Predicted Biological Activities and Mechanistic Insights

The unique arrangement of a chloro, a methyl, a sulfamoyl, and an acetamido group on the phenyl ring of this compound suggests a multi-faceted pharmacological profile. The following subsections explore the most probable biological activities based on extensive research into its analogs.

Diuretic Activity: Targeting Renal Ion Transport

A primary and well-established role for many sulfonamide derivatives is their diuretic effect, which is the basis for their use in treating hypertension and edema.[1] The core mechanism often involves the inhibition of carbonic anhydrase in the renal tubules or interference with other ion transport systems.[2]

-

Plausible Mechanism of Action: It is hypothesized that this compound acts as a diuretic, potentially through the inhibition of the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle, a mechanism shared by loop diuretics like furosemide. Analogs such as azosemide, which also feature a substituted sulfamoylphenyl moiety, have demonstrated dose-dependent increases in urinary volume and electrolyte excretion.[3] The diuretic action of such compounds can be linked to the activation of the prostaglandin system in the kidney.[3]

Caption: Predicted diuretic mechanism via NKCC2 inhibition.

Anticancer Activity: A Multi-pronged Assault on Tumor Proliferation

Derivatives of sulfonamide-acetamide have shown significant promise as anticancer agents, acting through various mechanisms to halt the growth and spread of malignant cells.[4][5]

-

Plausible Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Certain 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase.[6] This disruption of the microtubule network is a clinically validated anticancer strategy.

-

Dihydrofolate Reductase (DHFR) Inhibition: The sulfonamide moiety is a classic structural alert for DHFR inhibition.[4][7] By acting as a competitive antagonist of para-aminobenzoic acid (PABA), the compound could disrupt folic acid synthesis, which is essential for DNA replication in rapidly dividing cancer cells.[7]

-

Caption: Potential anticancer mechanisms of action.

Anti-inflammatory and Analgesic Properties

The acetamide substructure, particularly in N-phenyl-acetamide derivatives, is associated with analgesic and anti-inflammatory effects, with paracetamol being a prime example.

-

Plausible Mechanism of Action: The anti-inflammatory effects of related phenyl sulfonamide derivatives have been linked to the modulation of pro-inflammatory cytokines, such as reducing the production of tumor necrosis factor-alpha (TNF-α).[8] The analgesic properties may stem from mechanisms similar to other N-phenyl-acetamide sulfonamides, which have been developed as non-hepatotoxic alternatives to paracetamol.[9][10]

Part 2: Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, a series of well-defined in vitro and in vivo assays are necessary. The following protocols are based on established methodologies for analogous compounds.

In Vitro Anticancer Activity Assessment

A crucial first step is to assess the cytotoxic effects of the compound on various cancer cell lines.

Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for the MTT cytotoxicity assay.

In Vivo Diuretic Activity Evaluation in a Rodent Model

To confirm the diuretic potential, an in vivo study using a rat model is recommended.

Protocol: Diuretic Activity in Saline-Loaded Rats

-

Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week with free access to food and water.

-

Fasting: Fast the rats for 18 hours prior to the experiment, with free access to water.

-

Grouping and Dosing: Divide the rats into groups (n=6 per group):

-

Control group: Vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Test group(s): this compound at various doses (e.g., 10, 20, 40 mg/kg, p.o.).

-

Standard group: Furosemide (e.g., 10 mg/kg, p.o.).

-

-

Saline Loading: Immediately after dosing, administer 25 mL/kg of 0.9% NaCl solution orally to all animals.

-

Urine Collection: Place the rats in individual metabolic cages and collect urine for 5 hours.

-

Parameter Measurement: Measure the total urine volume. Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

-

Data Analysis: Compare the urine volume and electrolyte excretion of the test groups to the control and standard groups.

Part 3: Quantitative Data and Structure-Activity Relationship (SAR) Insights

While specific quantitative data for this compound is not available, we can present representative data from analogous compounds to provide a benchmark for future studies.

Table 1: Representative Biological Activities of Analogous Compounds

| Compound Class | Biological Activity | Key Findings | Reference |

| 5-chloro-N-(4-sulfamoylbenzyl) salicylamides | Anticancer (Tubulin Inhibitor) | Compound 33 showed GI50 values of 3.3 µM and 5.9 µM against Caco-2 and HCT-116 cell lines, respectively.[6] | [6] |

| N-phenyl-acetamide sulfonamides | Analgesic | LASSBio-1300 (5e) demonstrated significant analgesic activity with an ID50 of 5.81 µmol/kg.[9] | [9] |

| Azosemide (related sulfonamide diuretic) | Diuretic | Dose-dependently increased urine volume and electrolyte excretion in rats at 10-40 mg/kg, p.o.[3] | [3] |

| Phenyl sulfonamide derivatives | Anti-inflammatory | LASSBio-1439 (2e) exhibited in vitro anti-TNF-α effects comparable to thalidomide.[8] | [8] |

Structure-Activity Relationship (SAR) Considerations:

-

The nature and position of substituents on the phenyl ring are critical for activity. The presence of a chloro group often enhances lipophilicity, which can improve cell membrane permeability.

-

The sulfonamide moiety is a key pharmacophore for diuretic, anticancer (DHFR and carbonic anhydrase inhibition), and antibacterial activities.[1][4][7]

-

The acetamide group is crucial for the analgesic and anti-inflammatory properties observed in many related compounds.[9]

Conclusion and Future Directions

This compound stands as a promising candidate for further pharmacological investigation. Based on the robust evidence from its structural analogs, it is highly likely to possess a spectrum of biological activities, including diuretic, anticancer, and anti-inflammatory effects. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to systematically evaluate its therapeutic potential.

Future research should focus on the synthesis of this compound and its derivatives, followed by the execution of the described in vitro and in vivo assays to definitively characterize its biological profile. Subsequent studies could explore its specific molecular targets and delve deeper into its mechanism of action, paving the way for its potential development as a novel therapeutic agent.

References

- Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273397/]

- Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/19327871/]

- Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. (Source: Royal Society of Chemistry) [URL: https://pubs.rsc.org/en/content/articlelanding/2021/md/d0md00398a]

- Synthesis of N-Substituted Derivatives of N-(4-(N-(5-Chloro-2 methoxyphenyl)sulfamoyl)phenyl)acetamide with Potential Antiurease Activity. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/280926510_Synthesis_of_N-Substituted_Derivatives_of_N-4-N-5-Chloro-2-methoxyphenylsulfamoylphenylacetamide_with_Potential_Antiurease_Activity]

- Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6617639/]

- An In-depth Technical Guide to the Biological Activity of N-[4-(propylsulfamoyl)phenyl]acetamide Derivatives. (Source: BenchChem) [URL: https://www.benchchem.

- New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381710/]

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (Source: Springer) [URL: https://link.springer.com/article/10.1007/s13205-021-02754-w]

- Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. (Source: ResearchGate) [URL: https://www.researchgate.

- Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. (Source: Taylor & Francis Online) [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2020.1865910]

- Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7828775/]

- Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. (Source: ResearchGate) [URL: https://www.researchgate.

- [Pharmacological studies on the diuretic action of azosemide [5-(4'-chloro-5'-sulfamoyl-2'-thenylamino)-phenyltetrazole], a new diuretic (3). Effect of azosemide following pretreatment with SA-446, an angiotensin I converting enzyme inhibitor, or propranolol, a beta-adrenergic blocker, in HgCl2-induced acute renal failure in rats]. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/6187650/]

- Sulfonamide compounds with high diuretic activity. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/13677983/]

- N-Chloro-2-fluoroacetamide in the Synthesis of Bioactive Molecules. (Source: BenchChem) [URL: https://www.benchchem.

- Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4885563/]

- Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. (Source: MedChemComm) [URL: https://pubs.rsc.org/en/content/articlehtml/2021/md/d0md00398a]

- N-(2-chloro-5-methyl-4-sulfamoylphenyl)acetamide. (Source: PubChem) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/177727250]

- [Pharmacological studies on azosemide [5-(4'-chloro-5'-sulfamoyl-2'-thenylamino)-phenyltetrazole], a new diuretic (1) Effects on diuresis, plasma renin activity and urinary prostaglandin E excretion in normal rats (author's transl)]. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/7104618/]

- Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. (Source: MDPI) [URL: https://www.mdpi.com/1422-0067/15/1/136]

- 2-Chloro-N-(4-sulfamoylphenyl)acetamide. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2968832/]

- A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/32629335/]

Sources

- 1. Sulfonamide compounds with high diuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Chloro-N-(4-sulfamoylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Pharmacological studies on azosemide [5-(4'-chloro-5'-sulfamoyl-2'-thenylamino)-phenyltetrazole], a new diuretic (1) Effects on diuresis, plasma renin activity and urinary prostaglandin E excretion in normal rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]

"N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide solubility"

An In-Depth Technical Guide to the Solubility of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No: 17560-53-1).[1][2] Given the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles and methodologies required for its empirical determination. It is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction and Compound Identification

This compound is a sulfonamide-containing aromatic acetamide. Understanding its solubility is paramount for formulation development, as it directly influences dissolution rate and subsequent absorption in physiological systems.

Chemical Identity

A clear identification of the compound is the first step in any scientific investigation.

| Parameter | Value |

| Chemical Name | This compound |

| Synonyms | 5-Chloro-2-methyl-4-sulfamoylacetanilide, N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide[2] |

| CAS Number | 17560-53-1[1][2] |

| Molecular Formula | C₉H₁₁ClN₂O₃S[1][2] |

| Molecular Weight | 262.71 g/mol [1] |

Theoretical Framework: Factors Influencing Solubility

The solubility of this compound, like any solid in a liquid, is governed by a complex interplay of physicochemical factors. A systematic investigation into its solubility profile necessitates a thorough understanding of these variables.

Molecular Structure and Physicochemical Properties

The inherent properties of the molecule itself are the primary determinants of its solubility. The presence of a sulfonamide group, an acetamide linkage, a methyl group, and a chlorine atom on the phenyl ring all contribute to its polarity, hydrogen bonding capacity, and overall lipophilicity. These functional groups will dictate the compound's interaction with various solvents.

The Solvent Environment

The choice of solvent is critical. The principle of "like dissolves like" provides a foundational guide; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[3]

-

pH and Ionization: As a sulfonamide, this compound possesses acidic protons. The pH of the aqueous medium will significantly influence its degree of ionization. The ionized (salt) form of a drug is typically more water-soluble than the unionized (neutral) form.[3] Therefore, solubility in aqueous buffers at various pH values must be determined.

-

Co-solvents: The solubility of poorly water-soluble compounds can often be enhanced by the addition of a water-miscible organic solvent, known as a co-solvent.[3] Common co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycol.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[4][5] However, this is not universally true, and the effect of temperature must be experimentally verified.

Solid-State Properties

-

Crystal Polymorphism: The crystalline form of the compound can have a significant impact on its solubility. Amorphous forms are generally more soluble than their crystalline counterparts due to the lower energy required to break the solid-state lattice.[6]

-

Particle Size: Decreasing the particle size of a solid increases the surface area-to-volume ratio, which can lead to a more rapid dissolution rate.[5]

The interplay of these factors can be visualized as a decision-making framework for solubility investigation.

Caption: Key factors influencing the solubility of a compound.

Experimental Determination of Solubility

Given the lack of published data, a robust experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[7][8]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol provides a reliable means to quantify the solubility of this compound in various solvent systems.

Objective: To determine the concentration of the compound in a saturated solution at a specified temperature and in a defined solvent.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, phosphate-buffered saline at various pH levels, ethanol, methanol, dimethyl sulfoxide (DMSO))

-

Vials with screw caps

-

Constant temperature orbital shaker

-

Centrifuge

-

Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. A visible excess of solid should remain to ensure saturation.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a constant temperature orbital shaker (e.g., 25°C or 37°C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24-72 hours, with continuous agitation.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.[7]

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method.

-

Construct a calibration curve using standard solutions of the compound at known concentrations.

-

Determine the concentration of the compound in the diluted samples by comparing their response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor used. The result is the solubility of the compound in that solvent at that temperature.

-

The following diagram illustrates this experimental workflow.

Caption: Shake-flask method workflow for solubility determination.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table for Recording Quantitative Solubility Data:

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Deionized Water | 25 | Experimental Value | Calculated Value |

| PBS (pH 5.0) | 25 | Experimental Value | Calculated Value |

| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

| Other Solvents | 25 | Experimental Value | Calculated Value |

| Deionized Water | 37 | Experimental Value | Calculated Value |

| PBS (pH 7.4) | 37 | Experimental Value | Calculated Value |

Conclusion and Future Directions

This guide has outlined the critical theoretical considerations and a robust experimental framework for determining the solubility of this compound. While specific solubility data is not currently available in the public domain, the methodologies described herein provide a clear path for researchers to generate this essential information. A thorough understanding of the solubility profile in various physiologically and pharmaceutically relevant solvents is a non-negotiable prerequisite for the successful development of this compound into a viable drug product. Future work should focus on generating the empirical data outlined in this guide, as well as investigating the potential for solubility enhancement techniques such as complexation or the use of surfactants.[4]

References

-

Pharmaffiliates. this compound.[Link]

-

Pharma Digests. Factors Affecting Solubility of Drugs.[Link]

-

PPTX. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.[Link]

-

IJNRD. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.[Link]

-

Pharmaguideline. Factors that Affect the Solubility of Drugs.[Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. echemi.com [echemi.com]

- 3. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 4. pharmadigests.com [pharmadigests.com]

- 5. ijnrd.org [ijnrd.org]

- 6. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectral Analysis of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide

Introduction

Molecular Structure and Functional Groups

A thorough understanding of the molecular structure is fundamental to interpreting its spectral data. N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide possesses a substituted benzene ring with five distinct substituents: a chloro group, a methyl group, a sulfamoyl group (-SO₂NH₂), and an acetamido group (-NHCOCH₃).

Molecular Structure of this compound

Caption: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the methyl protons, the acetamido protons, and the sulfamoyl protons.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 | Singlet | 1H | Ar-H |

| ~ 7.8 | Singlet | 1H | Ar-H |

| ~ 7.5 | Singlet (broad) | 2H | -SO₂NH₂ |

| ~ 9.8 | Singlet (broad) | 1H | -NHCOCH₃ |

| ~ 2.3 | Singlet | 3H | Ar-CH₃ |

| ~ 2.2 | Singlet | 3H | -COCH₃ |

Interpretation of the Predicted ¹H NMR Spectrum

-

Aromatic Protons (Ar-H): The two aromatic protons are in different chemical environments and are predicted to appear as singlets due to the lack of adjacent protons for coupling. The proton ortho to the electron-withdrawing sulfamoyl group is expected to be deshielded and appear at a higher chemical shift (~8.1 ppm) compared to the other aromatic proton (~7.8 ppm).

-

Sulfamoyl Protons (-SO₂NH₂): The two protons of the sulfamoyl group are expected to appear as a broad singlet around 7.5 ppm. The broadness of the signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.

-

Acetamido Proton (-NHCOCH₃): The amide proton is typically deshielded and appears as a broad singlet at a high chemical shift, predicted to be around 9.8 ppm.

-

Methyl Protons (Ar-CH₃ and -COCH₃): The two methyl groups are in distinct environments. The aromatic methyl group (Ar-CH₃) is predicted to resonate around 2.3 ppm, while the acetyl methyl group (-COCH₃) is expected at a slightly downfield position around 2.2 ppm due to the influence of the adjacent carbonyl group. Both are expected to be singlets as there are no adjacent protons to couple with.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[1]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound would show distinct signals for each of the nine unique carbon atoms.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 169 | -C=O (amide) |

| ~ 140 | Ar-C (ipso to -NHCOCH₃) |

| ~ 138 | Ar-C (ipso to -SO₂NH₂) |

| ~ 135 | Ar-C (ipso to -Cl) |

| ~ 132 | Ar-C (ipso to -CH₃) |

| ~ 125 | Ar-CH |

| ~ 120 | Ar-CH |

| ~ 24 | -COCH₃ |

| ~ 18 | Ar-CH₃ |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (-C=O): The amide carbonyl carbon is the most deshielded carbon and is predicted to appear at the lowest field, around 169 ppm.

-

Aromatic Carbons (Ar-C and Ar-CH): The six aromatic carbons will have distinct chemical shifts. The carbons attached to the substituents (ipso-carbons) will have their chemical shifts influenced by the electronegativity and resonance effects of the substituents. The two aromatic carbons bearing a hydrogen atom (Ar-CH) are expected to appear in the range of 120-125 ppm.

-

Methyl Carbons (-COCH₃ and Ar-CH₃): The acetyl methyl carbon is predicted to be around 24 ppm, while the aromatic methyl carbon is expected at a more upfield position, around 18 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg in 0.6-0.7 mL of deuterated solvent, to compensate for the lower natural abundance of ¹³C.[2]

-

Instrumentation: Use a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

-

Use a sufficient number of scans and a suitable relaxation delay to ensure accurate integration (if required) and detection of all carbon signals, including quaternary carbons.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H, C=O, S=O, and C-H bonds.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Sharp | N-H stretching (amide and sulfonamide) |

| ~ 1670 | Strong | C=O stretching (amide I band) |

| ~ 1550 | Medium | N-H bending (amide II band) |

| 1350 - 1300 | Strong | Asymmetric SO₂ stretching |

| 1180 - 1140 | Strong | Symmetric SO₂ stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 3000 - 2850 | Medium | Aliphatic C-H stretching |

| ~ 800 | Strong | C-Cl stretching |

Interpretation of the Predicted IR Spectrum

-

N-H Stretching: The presence of both amide and sulfonamide groups will result in N-H stretching vibrations in the region of 3350-3250 cm⁻¹.

-

C=O Stretching: A strong absorption band around 1670 cm⁻¹ is characteristic of the carbonyl group in a secondary amide (Amide I band).

-

N-H Bending: The N-H bending vibration of the amide group (Amide II band) is expected to appear around 1550 cm⁻¹.

-

SO₂ Stretching: The sulfamoyl group will exhibit two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically in the ranges of 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹, respectively.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected between 3100 and 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear between 3000 and 2850 cm⁻¹.

-

C-Cl Stretching: The C-Cl stretching vibration is expected to be observed in the fingerprint region, around 800 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (for solid samples):

-

KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) and press the mixture into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[3]

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

Predicted Mass Spectral Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z 262 (corresponding to the ³⁵Cl isotope) and m/z 264 (corresponding to the ³⁷Cl isotope) in an approximate 3:1 ratio.

-

Major Fragment Ions:

-

m/z 220: Loss of ketene (CH₂=C=O) from the molecular ion.

-

m/z 183: Loss of the acetamido group (-NHCOCH₃).

-

m/z 155: Further fragmentation of the m/z 183 ion.

-

m/z 79: [SO₂NH]⁺ fragment.

-

m/z 43: [CH₃CO]⁺ (acetyl) cation.

-

Interpretation of the Predicted Mass Spectrum and Fragmentation Pathway

Under electron ionization (EI), this compound is expected to undergo fragmentation at several key points. The molecular ion peak will show the characteristic isotopic pattern for a chlorine-containing compound. The fragmentation is likely to be initiated by the cleavage of the relatively weak bonds, such as the C-N bond of the acetamido group and the C-S bond.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation pathway for this compound under electron ionization.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC) for volatile compounds.

-

Ionization: Use a standard electron ionization source with an electron energy of 70 eV.[4][5]

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and major fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and interpret the fragmentation pattern to confirm the structure of the compound.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectral characteristics of this compound using NMR, IR, and MS techniques. By understanding the predicted data and the underlying principles of spectral interpretation, researchers and professionals in the pharmaceutical industry can effectively utilize these analytical methods for the structural confirmation and quality control of this important synthetic intermediate. The provided experimental protocols offer a standardized approach for acquiring high-quality spectral data. While this guide is based on predicted data, it serves as a valuable resource for guiding the analysis and interpretation of experimentally obtained spectra for this compound.

References

-

Brucker. NMR Spectroscopy.[Link]

-

National Institute of Standards and Technology. NIST Chemistry WebBook.[Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. (2023-08-29). [Link]

-

Pharmaffiliates. This compound.[Link]

-

University of Colorado Boulder. IR Spectroscopy of Solids.[Link]

-

University of California, Irvine. Standard Operating Procedure (SOP) | Mass Spectrometry.[Link]

-

Iowa State University. NMR Sample Preparation.[Link]

-

ACD/Labs. NMR Prediction.[Link]

-

Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions.[Link]

-

Cheminfo.org. IR spectra prediction.[Link]

-

CFM-ID. Spectra Prediction.[Link]

-

Chemistry LibreTexts. Predicting a 1H-NMR Spectrum From The Structure. (2020-04-29). [Link]

-

University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.[Link]

-

Chemistry LibreTexts. Electron Ionization. (2022-07-03). [Link]

Sources

- 1. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. cbic.yale.edu [cbic.yale.edu]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Unveiling the Therapeutic Potential of N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide: A Technical Guide for Drug Discovery Professionals

Foreword: From a Known Moiety to Novel Therapeutics

In the landscape of drug discovery, the exploration of compounds structurally related to established therapeutic agents offers a fertile ground for innovation. This guide focuses on N-(5-chloro-2-methyl-4-sulfamoylphenyl)acetamide, a molecule bearing the hallmarks of a pharmacologically active substance due to its sulfonamide and acetamide functionalities. Notably, this compound is recognized as Metolazone Related Compound A, immediately suggesting a strong potential for diuretic and antihypertensive activity through mechanisms akin to thiazide-like diuretics.[1]

This document serves as an in-depth technical exploration for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a causal narrative behind experimental strategies, ensuring a self-validating system of protocols and fostering a deep understanding of the potential therapeutic targets of this intriguing molecule.

I. The Primary Therapeutic Target: The Sodium-Chloride Symporter (NCC)

The structural similarity of this compound to Metolazone, a potent thiazide-like diuretic, points to the sodium-chloride symporter (NCC) in the distal convoluted tubule of the kidney as its primary therapeutic target.[2][3][4][5]

A. Mechanism of Action: A Deep Dive into Diuresis

Metolazone functions by inhibiting the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.[2][3][4] This inhibition of the NCC leads to an increased excretion of sodium and water, resulting in a diuretic effect that lowers blood volume and, consequently, blood pressure.[3][6] Unlike some thiazide diuretics, Metolazone has been shown to be effective even in patients with impaired renal function, a characteristic that may extend to its related compounds.[3][5]

The following diagram illustrates the proposed mechanism of action at the distal convoluted tubule:

Caption: General mechanism of Carbonic Anhydrase inhibition by a sulfonamide-containing compound.

B. Experimental Protocol for Carbonic Anhydrase Inhibition Assay

-

Objective: To determine the inhibitory potency of the compound against a panel of human carbonic anhydrase isoenzymes.

-

Methodology:

-

Utilize a stopped-flow spectrophotometric method to measure the CO2 hydration activity of recombinant human CA isoenzymes (e.g., CA I, II, IV, IX, XII).

-

Prepare a reaction mixture containing a buffer, the CA enzyme, and a pH indicator.

-

Initiate the reaction by adding CO2-saturated water.

-

Monitor the change in absorbance of the pH indicator over time, which reflects the rate of H+ formation.

-

Perform the assay in the presence of varying concentrations of the test compound.

-

Calculate the Ki (inhibition constant) for each isoenzyme to determine the inhibitory potency and selectivity.

-

III. Speculative Therapeutic Avenues: Antibacterial and Urease Inhibition

The sulfonamide and acetamide functional groups are present in various compounds with antibacterial and urease inhibitory activities. [7][8][9][10][11][12][13][14][15]While the primary target is likely the NCC, exploring these alternative activities could unveil novel therapeutic applications.

A. Antibacterial Potential

Sulfonamide antibiotics typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The structural similarity of this compound to these agents warrants preliminary screening for antibacterial activity.

B. Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. [11]Inhibition of urease is a therapeutic strategy for infections caused by urease-producing bacteria, such as Helicobacter pylori. [11]Some sulfonamide-containing compounds have been investigated as urease inhibitors. [14]

IV. Synthesis and Characterization

A robust and reproducible synthesis protocol is fundamental for further investigation. While specific synthesis routes for this compound are not extensively detailed in publicly available literature, a plausible synthetic pathway can be derived from general organic chemistry principles for the formation of N-acyl sulfonamides. [16]A common method involves the acylation of a sulfonamide with an acid anhydride or acid chloride. [16]For instance, the synthesis of the related compound 4-acetamidobenzenesulfonamide involves the reaction of N-acetylsulfanilyl chloride with ammonia. [17]

V. Conclusion and Future Directions

This compound presents a compelling case for further investigation as a potential therapeutic agent. Its close structural relationship to Metolazone strongly suggests that its primary therapeutic target is the sodium-chloride symporter, with expected diuretic and antihypertensive effects. However, the presence of the versatile sulfonamide and acetamide moieties opens up avenues for exploring secondary targets such as carbonic anhydrases, and more speculative activities including antibacterial and urease inhibition.

The experimental protocols outlined in this guide provide a clear and scientifically rigorous framework for elucidating the pharmacological profile of this compound. A comprehensive characterization of its activity on these potential targets will be crucial in determining its therapeutic utility and potential for development into a novel drug candidate.

VI. References

-

Pharmacology of Metolazone; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube.

-

Metolazone. (n.d.). StatPearls - NCBI Bookshelf.

-

Metolazone. (n.d.). Wikipedia.

-

Metolazone. (n.d.). Drug Index | Pediatric Oncall.

-

Metolazone (Metolazone Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList.

-

Metolazone. (n.d.). PubChem.

-

This compound. (n.d.). Pharmaffiliates.

-

Metolazone. (n.d.). MedKoo Biosciences.

-

Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library.

-

urease inhibitor-treated urea: Topics by Science.gov. (n.d.). Science.gov.

-

Thiazide-like diuretic drug metolazone activates human pregnane X receptor to induce cytochrome 3A4 and multidrug-resistance protein 1. (2014). NIH.

-

Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2012). PubMed.

-

N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. (n.d.). PubMed.

-

Preparation of 4-acetamidobenzenesulfonamide (N-(4-sulfamoylphenyl)acetamide; acetylsulfanilamide). (n.d.). PrepChem.com.

-